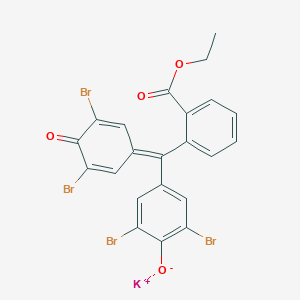

Tetrabromophenolphthalein Ethyl Ester Potassium Salt

Description

BenchChem offers high-quality Tetrabromophenolphthalein Ethyl Ester Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabromophenolphthalein Ethyl Ester Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62637-91-6 |

|---|---|

Molecular Formula |

C22H14Br4KO4 |

Molecular Weight |

701.1 g/mol |

IUPAC Name |

potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate |

InChI |

InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3; |

InChI Key |

RHOVEHKFIRCEQZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br.[K] |

Other CAS No. |

62637-91-6 |

Related CAS |

1176-74-5 (Parent) |

Origin of Product |

United States |

The Mechanistic Dynamics of Tetrabromophenolphthalein Ethyl Ester (TBPE): A Comprehensive Guide to Acid-Base Indication and Biphasic Ion-Pair Extraction

Executive Summary

Tetrabromophenolphthalein ethyl ester (TBPE), frequently utilized as a potassium salt, is a highly sensitive monoacidic dye and acid-base indicator. Unlike traditional sulfonephthaleins, TBPE possesses unique structural modifications that prevent lactone ring closure, locking the molecule in a reactive, open state. This whitepaper provides an in-depth mechanistic analysis of TBPE, exploring its acid-base equilibria, the "protein error" phenomenon, and its critical role in biphasic ion-pair extraction for the spectrophotometric determination of alkaloids, surfactants, and pharmaceutical compounds.

Chemical Identity & Structural Dynamics

The fundamental utility of TBPE (CAS: 1176-74-5 for the free acid; 62637-91-6 for the potassium salt) stems from its specific molecular architecture. It is widely supplied by chemical manufacturers like 1 as a reagent for protein detection and ion-pair extraction[1].

In standard phenolphthalein indicators, neutral or mildly acidic conditions drive the formation of a colorless lactone ring. However, in TBPE, the carboxylate moiety is esterified (ethyl ester). This esterification physically prevents the nucleophilic attack required to close the lactone ring. As established by historical spectrophotometric studies at 2, TBPE behaves as a monomeric, monobasic acid in solution[2]. By remaining in an open, conjugated quinoid-like structure, TBPE transitions directly between a protonated and deprotonated state, making it exceptionally sensitive to subtle charge-transfer interactions and localized pH shifts.

Mechanisms of Action

Acid-Base Equilibrium and pKa

The primary mechanism of action relies on the deprotonation of TBPE's phenolic hydroxyl group. In aqueous media, Capillary Zone Electrophoresis (CZE) studies have precisely determined the thermodynamic acid dissociation constant ( pKa ) of TBPE to be 3.47 ± 0.06 at 25°C[3].

-

Protonated State (HTBPE): At a pH below 3.0, the molecule is protonated and exhibits a yellow color, with maximum absorbance ( λmax ) around 420 nm[4].

-

Deprotonated State (TBPE⁻): At a pH above 4.0, the molecule deprotonates, extending the conjugation of the π -electron system and shifting the color to blue/green ( λmax ~615 nm)[5].

Note on Matrix Effects: The apparent pKa is highly solvent-dependent. When incorporated into hydrophobic polymeric matrices, such as PVC sensor membranes, the apparent pKa can shift upward to approximately 6.0[4].

The "Protein Error" Phenomenon

TBPE is a critical component in diagnostic urinalysis strips for detecting proteinuria. This application relies on the "protein error of indicators," a phenomenon where the indicator undergoes a color change at a constant pH due to protein binding[5]. Causality: The diagnostic strip is buffered strictly between pH 3.0 and 3.5, ensuring TBPE remains in its yellow, protonated form. When proteins (e.g., albumin) are introduced, their basic amino groups electrostatically bind to TBPE. This localized interaction alters the electron density of the indicator, shifting its transition range to a more acidic pH. Consequently, the bound TBPE deprotonates and turns green/blue, signaling the presence of protein despite the bulk solution remaining highly acidic[5].

Biphasic Ion-Pair Extraction

In pharmaceutical and analytical chemistry, TBPE is used to quantify bulky organic cations ( Q+ ), such as quaternary ammonium salts (e.g., benzethonium), alkaloids (e.g., strychnine, berberine), and stimulant drugs[6][7][8].

Mechanism: The aqueous sample is buffered to a mildly alkaline pH (e.g., pH 7–11) to ensure TBPE is fully deprotonated ( TBPE− ) while the target alkaloid or drug remains positively charged. The electrostatic attraction forms a neutral, hydrophobic ion-pair complex [Q+⋅TBPE−] . This uncharged complex is then extracted into an organic solvent, typically 1,2-dichloroethane or chloroform[6][7]. The organic phase, previously colorless, assumes a vibrant blue or magenta hue ( λmax ~550–615 nm) proportional to the analyte concentration, strictly following the Beer-Lambert law[7].

Caption: State transitions of TBPE across varying pH, ion-pairing, and protein binding environments.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical parameters of TBPE across different analytical environments, synthesized from empirical CZE and spectrophotometric data[3][4][5].

| Property / Parameter | Value / Description | Environmental Context |

| Thermodynamic pKa | 3.47 ± 0.06 | Aqueous solution (25°C, I = 0.01) |

| Apparent pKa | ~6.0 | Polymeric PVC membrane phase |

| Acidic State Color | Yellow ( λmax ~420 nm) | pH < 3.0 (Aqueous) |

| Basic State Color | Blue/Green ( λmax ~615 nm) | pH > 4.0 (Aqueous) |

| Ion-Pair Complex Color | Magenta to Blue ( λmax 550–615 nm) | Organic phase (1,2-dichloroethane) |

| Degradation Risk | Ester hydrolysis | High acidity / Prolonged aqueous exposure |

Experimental Workflows

Protocol 1: Spectrophotometric Determination via Ion-Pair Extraction

This self-validating protocol is designed for the quantification of quaternary ammonium compounds (e.g., benzethonium) or alkaloids. It utilizes a blank subtraction to account for any baseline partition of uncomplexed TBPE into the organic phase.

Reagents & Materials:

-

1,2-Dichloroethane (DCE) or Chloroform (Organic phase).

-

Borate or Phosphate buffer (pH 7.0–11.0).

-

TBPE Potassium Salt solution ( 1×10−3 M in ethanol).

Step-by-Step Methodology:

-

Aqueous Phase Preparation: In a separatory funnel, combine 10 mL of the aqueous sample containing the target analyte ( Q+ ) with 5 mL of the pH 7–11 buffer. Causality: This pH range ensures complete deprotonation of TBPE without degrading the target alkaloid[7].

-

Indicator Addition: Add 2.0 mL of the TBPE solution. The aqueous phase will turn blue due to the formation of TBPE− .

-

Organic Extraction: Add exactly 10.0 mL of 1,2-dichloroethane. Shake vigorously for 2 minutes. Causality: DCE provides the optimal dielectric constant to extract the neutral [Q+⋅TBPE−] complex without causing it to dissociate back into free ions.

-

Phase Separation: Allow the phases to separate for 5 minutes, or centrifuge at 3000 rpm for 3 minutes to break any emulsions.

-

Blank Preparation: Repeat steps 1–4 using distilled water instead of the analyte sample.

-

Spectrophotometry: Draw off the lower organic layer. Measure the absorbance at the specific λmax (e.g., 615 nm for benzethonium) against the prepared reagent blank[7].

Caption: Self-validating biphasic ion-pair extraction workflow using TBPE.

Protocol 2: Determination of pKa via Capillary Zone Electrophoresis (CZE)

Because TBPE is susceptible to ester hydrolysis in highly acidic environments, traditional prolonged titration methods can yield inaccurate pKa values. CZE is utilized to measure electrophoretic mobility rapidly before degradation occurs[3].

Step-by-Step Methodology:

-

Capillary Preparation: Utilize a short fused-silica capillary (e.g., 30 cm effective length) to minimize migration time and suppress degradation during the run.

-

Buffer System: Prepare a series of background electrolytes (BGE) ranging from pH 2.0 to 6.0, maintaining a constant ionic strength (I = 0.01) using sodium chloride.

-

Standardization: Introduce Phenol Red as an internal mobility standard to correct for electroosmotic flow (EOF) variations.

-

Injection & Separation: Inject the TBPE sample hydrodynamically. Apply a voltage of 15–20 kV.

-

Data Analysis: Record the equilibrium species as a peak-shaped signal. Calculate the pKa by plotting the effective electrophoretic mobility of TBPE against the pH of the BGE, fitting the data to a non-linear sigmoidal regression[3].

Conclusion

Tetrabromophenolphthalein ethyl ester represents a highly specialized evolution of traditional phthalein indicators. By strategically blocking lactone ring formation via esterification, TBPE functions as a highly reactive monoacidic dye. Whether leveraged for its shifted pKa in the presence of proteins for urinalysis, or utilized in biphasic solvent extraction to quantify complex pharmaceutical alkaloids, TBPE remains an indispensable tool in modern analytical chemistry and drug development workflows.

References

-

PubMed (Talanta) . Spectrophotometric determination of strychnine and methylatropine by extraction with tetrabromophenolphthalein ethyl ester. Retrieved from [Link][6]

-

NIST . Behavior of bromophthalein magenta E (tetrabromophenolphthalein ethyl ester) with organic bases. Retrieved from [Link][2]

-

Oxford Academic (Bulletin of the Chemical Society of Japan) . Spectrophotometric Determination of Benzethonium with Tetrabromophenolphthalein Ethyl Ester. Retrieved from [Link][7]

-

Oxford Academic (Bulletin of the Chemical Society of Japan) . Determination of Berberine by Ion-pair Extraction-Titration, with Tetrabromophenolphthalein Ethyl Ester as the Indicator. Retrieved from [Link][8]

-

WikiLectures . Urine / chemical examination - Protein error of an acid-base indicator. Retrieved from [Link][5]

-

ResearchGate . Determination of Acid Dissociation Constant of Degradable Tetrabromophenolphthalein Ethyl Ester by Capillary Zone Electrophoresis. Retrieved from [Link][3]

-

ResearchGate . Color change of the films on glass strips with L2 after being immersed.... Retrieved from [Link][4]

Sources

- 1. Cas Landing [thermofisher.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Urine / chemical examination - WikiLectures [wikilectures.eu]

- 6. Spectrophotometric determination of strychnine and methylatropine by extraction with tetrabromophenolphthalein ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

Synthesis pathway and purification of tetrabromophenolphthalein ethyl ester potassium salt

Whitepaper: Synthesis Pathway, Purification, and Analytical Applications of Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE-K)

Executive Summary

Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K, CAS 62637-91-6) is a highly sensitive, brominated phthalein derivative utilized extensively in analytical chemistry and biochemical diagnostics[1][2]. Functioning as a premier chromogenic agent and ion-pairing reagent, TBPE-K forms stable, intensely colored complexes with aliphatic amines, quaternary ammonium salts, and proteins, enabling precise spectrophotometric quantification[1][3].

This technical guide delineates the optimized multi-step synthesis and purification of TBPE-K. By transitioning from legacy protocols to the "Modified Chinese Method," researchers can increase overall synthetic yields from ~25% to over 60%, ensuring high-purity reagent generation for critical diagnostic and pharmacodynamic assays[4][5].

Physicochemical Profiling

Understanding the physical properties of TBPE-K is critical for downstream formulation, particularly in the development of microfluidic polymer chips, ion-selective membranes, and diagnostic test strips[1][6].

Table 1: Physicochemical Properties of TBPE-K [1][2][7]

| Property | Specification |

| CAS Number | 62637-91-6 |

| Molecular Formula | C₂₂H₁₃Br₄KO₄ |

| Molecular Weight | 700.06 g/mol |

| Appearance | Dark green to blue-black crystalline powder |

| Melting Point | 210–276 °C (Decomposition) |

| Solubility | Water-soluble; soluble in cold ethanol and benzene |

| Optical Properties | pH 3.4 (Yellow/Green) to pH 5.4 (Blue/Purple) |

Mechanistic Synthesis Pathway

The synthesis of TBPE-K is a sequential, four-step process. Direct bromination and esterification of phenolphthalein are sterically hindered and prone to side reactions due to its extended conjugated quinoid structure. Therefore, the core strategy relies on reducing the central carbon to an sp³ hybridized state, functionalizing the molecule, and subsequently re-oxidizing it to restore the chromophore[8][9].

Fig 1. Multi-step synthesis pathway of TBPE-K from phenolphthalein.

Step 1: Reduction to Phenolphthalin

-

Causality: Phenolphthalein is reduced using zinc dust in refluxing aqueous sodium hydroxide. Zinc acts as a potent electron donor in the alkaline medium, reducing the central sp² carbon to a tetrahedral sp³ center. This breaks the conjugation, forming phenolphthalin (a leuco dye), which increases molecular flexibility for subsequent functionalization[8][9].

-

Optimization: Extending the reduction time to 2 hours maximizes conversion, boosting the intermediate yield to 96–100%[4][5].

Step 2: Fischer Esterification

-

Causality: The phenolphthalin intermediate is treated with ethanol saturated with dry hydrogen chloride (HCl) gas. The strict exclusion of water is mandatory to drive the equilibrium of the Fischer esterification forward. Due to the steric bulk of the aromatic rings surrounding the carboxylic acid, the reaction is kinetically slow and requires extended time[5][9].

-

Optimization: Stirring at 25°C for 72 hours yields 93.5% of phenolphthalin ethyl ester[4][5].

Step 3: Electrophilic Aromatic Bromination

-

Causality: Elemental bromine is introduced to the phenolphthalin ethyl ester. The electron-rich phenol rings readily undergo electrophilic aromatic substitution. Because this reaction is highly exothermic, it must be conducted at 0°C. Elevated temperatures would lead to oxidative cleavage of the ester bond or over-bromination[4][9].

-

Optimization: Incremental addition of bromine in cold ethanol maintains an 84% yield of tetrabromophenolphthalin ethyl ester[4][5].

Step 4: Oxidation and Salt Formation

-

Causality: The brominated intermediate is oxidized using potassium ferricyanide (K₃[Fe(CN)₆]) in aqueous potassium hydroxide (KOH). Potassium ferricyanide is chosen because it is a mild, one-electron oxidant capable of selectively re-oxidizing the central sp³ carbon back to an sp² quinone methide system without degrading the ester. The KOH immediately deprotonates the phenol, driving the formation of the stable potassium salt[4][9].

Purification & Quality Control Workflow

Historically, the purification of TBPE-K relied on cumbersome Soxhlet extraction with ethyl alcohol, which bottlenecked yields at ~55%[5][9]. Modern protocols utilize a self-validating acid-base extraction system that significantly improves recovery.

Fig 2. Optimized purification workflow and self-validating quality control steps for TBPE-K.

Detailed Purification Protocol

-

Suspension & Acidification: Suspend the crude potassium salt in distilled water. Slowly titrate with acetic acid.

-

Self-Validating Cue: The completion of neutralization is visually confirmed when the suspension transitions from a dark solution to a distinct brick-red solid [9].

-

-

Solvent Extraction: Extract the acidified aqueous mixture with boiling benzene. This selectively isolates the free tetrabromophenolphthalein ethyl ester from water-soluble inorganic salts (e.g., potassium acetate, residual zinc/iron complexes)[9].

-

Crystallization: Allow the benzene extract to cool, promoting the crystallization of the ester. Collect the crystals and dry them strictly under vacuum at 120°C to remove residual benzene[10].

-

Analytical Validation: Confirm purity (>98.0%) via High-Performance Liquid Chromatography (HPLC). A recommended setup utilizes a Newcrom R1 reverse-phase column (low silanol activity) with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility)[2][11].

Table 2: Yield Optimization (Original vs. Modified Method) [4][5][9]

| Synthesis Step | Original Yield (%) | Modified Method Yield (%) | Key Procedural Modification |

| 1. Reduction | 77% | 96–100% | Extended reduction time (2 hours) |

| 2. Esterification | 82.5% | 93.5% | Saturated dry HCl at 25°C for 72h |

| 3. Bromination | 84% | 84% | Incremental Br₂ addition at 0°C |

| 4. Oxidation & Salt | 55% | 81–85% | K₃[Fe(CN)₆] at 0°C, Acetic acid neutralization |

| Overall Yield | ~25% | ~60-65% | Elimination of Soxhlet extraction |

Applications in Analytical Chemistry

Purified TBPE-K exhibits profound utility across multiple analytical domains:

-

Ion-Association Titration & Surfactant Analysis: TBPE acts as a highly sensitive indicator for the simultaneous determination of cationic and nonionic surfactants. In a biphasic system (e.g., 1,2-dichloroethane/water), TBPE forms a blue ion-associate with cationic analytes (like benzalkonium). Upon titration with tetrakis(4-fluorophenyl)borate, the organic phase sharply transitions from blue to yellow at the equivalence point[12].

-

Protein Quantification & Electroelution: TBPE is utilized to form stable complexes with proteins, providing visual tracking during the electroelution of proteins from high-performance gel electrophoresis (HPGE) bands prior to Matrix-Assisted Laser Desorption-Ionization Mass Spectrometry (MALDI-MS)[1][13].

-

Alkaloid & Amine Detection: Due to its thermochromic charge-transfer complex capabilities, TBPE-K is integrated into diagnostic test strips and microfluidic chips for the rapid field detection of opiate alkaloids and aliphatic amines[1][3].

References

-

Chongqing Chemdad Co., Ltd. "tetrabromophenolphthalein ethyl ester". Chemdad. URL:[Link]

-

Defense Technical Information Center (DTIC). "Development of Paper, Chemical Agent Detector, 3-Way Liquid Containing Non-Mutagenic Dyes." DTIC. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 92873, Tetrabromophenolphthalein ethyl ester". PubChem. URL:[Link]

-

PubMed. "Electroelution of proteins from bands in gel electrophoresis without gel sectioning for the purpose of protein transfer into mass spectrometry: elements of a new procedure". NIH. URL:[Link]

-

ResearchGate. "Simultaneous Determination of Cationic Surfactants and Nonionic Surfactants by Ion-Association Titration". ResearchGate. URL:[Link]

-

SIELC Technologies. "Separation of Tetrabromophenolphthalein ethyl ester on Newcrom R1 HPLC column". SIELC. URL:[Link]

Sources

- 1. Tetrabromophenolphthalein Ethyl Ester Potassium Salt | 62637-91-6 | Benchchem [benchchem.com]

- 2. TBPE | 62637-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3′,3″,5′,5″-四溴酚酞乙酯 suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tetrabromophenolphthalein Ethyl Ester | RUO [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 62637-91-6: Benzoic acid, 2-[(3,5-dibromo-4-hydroxyphe… [cymitquimica.com]

- 7. Tetrabromophenolphthalein ethyl ester | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrabromophenolphthalein Ethyl Ester | RUO [benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. TETRABROMOPHENOLPHTHALEIN ETHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Separation of Tetrabromophenolphthalein ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. Electroelution of proteins from bands in gel electrophoresis without gel sectioning for the purpose of protein transfer into mass spectrometry: elements of a new procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Utility of Tetrabromophenolphthalein Ethyl Ester: An In-Depth Technical Guide to its Ion-Pairing Characteristics

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chromogenic Reagent

In the landscape of modern analytical chemistry, the demand for simple, rapid, and sensitive methods for the quantification of pharmaceutically and biologically significant compounds is ever-present. Among the arsenal of analytical reagents, tetrabromophenolphthalein ethyl ester (TBPE) has emerged as a versatile and powerful tool, particularly in the realm of spectrophotometric analysis. Its unique structural features and ability to form distinct colored complexes with a variety of analytes make it a valuable asset in drug development, quality control, and research.

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core ion-pairing characteristics of TBPE. Moving beyond a mere recitation of protocols, this document aims to provide a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the practical applications of this potent analytical reagent. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and real-world application, offering field-proven insights to empower your analytical endeavors.

The Principle of Ion-Pairing with Tetrabromophenolphthalein Ethyl Ester

At its core, the analytical application of TBPE hinges on the principle of ion-pair formation. Ion pairs are neutral species formed from the electrostatic attraction between oppositely charged ions in solution.[1][2] In the context of TBPE, its utility arises from its ability to act as a large, chromogenic anion that can form stable, extractable ion-pairs with cationic analytes.

TBPE, in its anionic form, possesses a delocalized negative charge across its extensive aromatic system. This structural feature makes it an excellent ion-pairing agent for a wide range of cationic species, including protonated amines, alkaloids, and quaternary ammonium compounds.[3] The formation of the ion-pair results in a significant change in the electronic distribution of the TBPE molecule, leading to a pronounced shift in its absorption spectrum and the development of a distinct color. This color formation is the cornerstone of spectrophotometric quantification using TBPE.

Mechanism of Interaction: A Closer Look at Charge-Transfer Complexation

The interaction between TBPE and cationic analytes, particularly amines, is more nuanced than simple electrostatic attraction and is often described as the formation of a charge-transfer (CT) complex.[4] A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities.

In this interaction, the electron-rich analyte (the donor), typically a nitrogenous compound, donates electron density to the electron-deficient TBPE molecule (the acceptor). This transfer of charge results in the formation of a new molecular orbital and a characteristic, intensely colored complex. The absorption maxima of these CT complexes are dependent on the nature of the amine, with primary, secondary, and tertiary amines often exhibiting distinct spectral characteristics.[4] For instance, in a 1,2-dichloroethane solvent, the absorption maxima for CT complexes with primary amines are observed around 560 nm, secondary amines at 570 nm, and tertiary amines at 580 nm.[4]

The formation and stability of this charge-transfer complex are influenced by several factors:

-

Basicity of the Analyte: The electron-donating capacity of the analyte plays a crucial role. More basic compounds tend to form more stable complexes.

-

Solvent Polarity: The choice of solvent is critical. A non-polar or moderately polar solvent that can solvate the neutral ion-pair is preferred to facilitate extraction from an aqueous phase. 1,2-dichloroethane is a commonly used solvent for this purpose.[4]

-

pH of the Aqueous Phase: The pH of the initial aqueous solution must be optimized to ensure that the analyte is in its protonated, cationic form and that the TBPE is in its anionic form.

Applications in Analytical Chemistry

The ion-pairing characteristics of TBPE have been successfully applied to the quantitative analysis of a diverse range of compounds in various matrices.

Determination of Pharmaceutical Compounds

A significant application of TBPE is in the quality control of pharmaceutical formulations. Many active pharmaceutical ingredients (APIs) are nitrogen-containing compounds, such as alkaloids and amines, which can be readily quantified using this method. For example, a spectrophotometric method has been developed for the determination of quinine, emetine, and ephedrine in pharmaceutical preparations through solvent extraction with TBPE.[3]

Quantification of Alkaloids

The ability of TBPE to form colored complexes with alkaloids makes it a valuable tool for the analysis of plant extracts and herbal medicines. The total alkaloid content in various plant materials can be determined, which is crucial for their standardization and quality assessment.

Analysis of Cationic Surfactants

Cationic surfactants, widely used in various consumer and industrial products, can also be quantified using TBPE. The ion-pair formed between the cationic surfactant and the TBPE anion can be extracted and measured spectrophotometrically, providing a simple and effective method for their determination.

Experimental Protocol: A Self-Validating System

The following section outlines a detailed, step-by-step methodology for the spectrophotometric determination of a model cationic analyte using TBPE. This protocol is designed to be a self-validating system, incorporating the principles of analytical method validation as per the International Council for Harmonisation (ICH) guidelines.

Instrumentation and Reagents

-

Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

-

Reagents:

-

Tetrabromophenolphthalein ethyl ester (TBPE) solution (e.g., 0.1% w/v in a suitable organic solvent like 1,2-dichloroethane).

-

Buffer solution of appropriate pH (to ensure analyte protonation).

-

Standard solution of the analyte of known concentration.

-

Organic solvent for extraction (e.g., 1,2-dichloroethane).

-

Anhydrous sodium sulfate.

-

Detailed Methodology

-

Preparation of Standard Solutions: Accurately weigh a suitable amount of the reference standard of the analyte and dissolve it in an appropriate solvent to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution.

-

Sample Preparation: Prepare the sample solution containing the analyte. The preparation method will vary depending on the matrix (e.g., dissolution of a tablet, extraction from a biological fluid).

-

Ion-Pair Formation and Extraction: a. Into a series of separating funnels, pipette aliquots of the standard solutions and the sample solution. b. To each funnel, add a specified volume of the pH buffer solution and the TBPE solution. c. Shake the funnels for a specified time to ensure complete ion-pair formation. d. Add a measured volume of the organic extraction solvent (e.g., 1,2-dichloroethane) to each funnel. e. Shake vigorously for a set period to extract the colored ion-pair into the organic phase. f. Allow the layers to separate and collect the organic layer. g. Dry the organic extract by passing it through anhydrous sodium sulfate.

-

Spectrophotometric Measurement: a. Measure the absorbance of the organic extracts at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the analyte.

-

Quantification: a. Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. b. Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Validation

A robust analytical method must be validated to ensure its reliability. The following parameters should be assessed according to ICH guidelines:

-

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: A Case Study

To illustrate the practical application and performance of a TBPE-based spectrophotometric method, the following tables present typical validation data for the determination of a model cationic drug.

Table 1: Linearity Data

| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |

| 2 | 0.152 ± 0.003 |

| 4 | 0.305 ± 0.004 |

| 6 | 0.458 ± 0.005 |

| 8 | 0.611 ± 0.006 |

| 10 | 0.764 ± 0.007 |

| Regression Equation | y = 0.0762x + 0.0015 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

| Amount Added (µg/mL) | Amount Found (µg/mL, Mean ± SD, n=3) | Recovery (%) |

| 4 | 3.98 ± 0.05 | 99.5 |

| 6 | 6.03 ± 0.07 | 100.5 |

| 8 | 8.05 ± 0.09 | 100.6 |

Table 3: Precision Data

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 5 | 0.85 | 1.25 |

| 10 | 0.72 | 1.10 |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

The Influence of Temperature: Thermochromic Characteristics

An interesting and analytically useful property of the charge-transfer complexes formed between TBPE and amines is their thermochromism – the reversible change in color with temperature.[4] The stability of the CT complex, and therefore the intensity of the color, is temperature-dependent. Generally, an increase in temperature leads to a decrease in the complex formation constant, resulting in a decrease in absorbance.[4]

This phenomenon can be exploited for the simultaneous spectrophotometric determination of different classes of amines in a mixture. By measuring the absorbance at different temperatures, the individual concentrations of, for example, a primary and a secondary amine can be determined by solving simultaneous equations based on the different temperature-dependent absorbance changes of their respective TBPE complexes.[4]

Conclusion: A Powerful and Adaptable Analytical Tool

Tetrabromophenolphthalein ethyl ester stands as a testament to the power of well-designed chemical reagents in analytical science. Its ability to form intensely colored, extractable ion-pair and charge-transfer complexes with a wide array of cationic analytes provides a foundation for simple, sensitive, and reliable spectrophotometric methods. The principles and protocols outlined in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals, enabling them to harness the full potential of TBPE in their analytical workflows. By understanding the underlying mechanisms and adhering to rigorous validation practices, the application of TBPE can significantly contribute to the accuracy and efficiency of chemical analysis in both research and industrial settings.

References

-

Sakai, T., & Teshima, N. (2005). Simultaneous spectrophotometric analysis of aliphatic amines utilizing thermochromism of charge-transfer complexes with tetrabromophenolphthalein ethyl ester. Analytical Sciences, 21(12), 1557-1560. [Link]

-

Singh, S., et al. (2019). Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column. Journal of Chromatography B, 1128, 121784. [Link]

-

Tajkarimi, M. M., et al. (2013). Optimisation and validation of ultra-high performance liquid chromatographic-tandem mass spectrometry method for qualitative and quantitative analysis of potato steroidal alkaloids. Food Chemistry, 141(3), 2591-2598. [Link]

-

Sakai, T., Hara, I., & Tsubouchi, M. (1976). Spectrophotometric determination of quinine, emethine and ephedrine in pharmaceutical preparations with tetrabromophenolphthalein ethyl ester by solvent extraction. Chemical & Pharmaceutical Bulletin, 24(6), 1254-1259. [Link]

-

Florea, M., & Ilie, M. (2017). Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]

-

Florea, M., & Ilie, M. (2017). Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives. ResearchGate. [Link]

-

Hassan, S. S. M., et al. (2012). Validated spectrophotometric and spectrodensitometric methods for determination of a ternary mixture of analgesic drugs in different dosage forms. Bulletin of Faculty of Pharmacy, Cairo University, 50(2), 99-109. [Link]

-

Patel, D. J., et al. (2024). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION BY USING UV-VISIBLE SPECTROPHOTOMETER- A REVIEW. Research Journal of Pharmacy and Technology, 17(8), 3764-3770. [Link]

-

Al-Tamimi, A. M., et al. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Online Journal of Pharmacology & Pharmacokinetics, 4(1). [Link]

-

Al Kabbani, M., et al. (2024). Spectrophotometric and Chromatographic Determination of Alkaloids and Nicotine Contents in Lebanese Tobacco Leaves. YYU Journal of Agricultural Sciences, 34(2), 269-279. [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2011). Stability Indicating Spectrophotometric and Chemometric Methods for Determination of Nifuroxazide in Presence of Its Alkaline Degrad. E-Journal of Chemistry, 8(3), 1013-1022. [Link]

-

Rahman, M. M., et al. (2026). Analytical method validation with development for the detection and quantification of kratom alkaloids using LC-MS/MS. Vascular Cell, 18, 108409. [Link]

-

Al-Sabha, W. K. (2014). Ion-pair extractive spectrophotometric determination of isopropamide iodide in pharmaceutical formulations and environmental was. Journal of Al-Nahrain University, 17(1), 58-66. [Link]

-

K, S., & K, V. (2019). Development and Validation of Spectrophotometric Method for Determination of Gentamicin and Curcumin in Bulk Powder. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 108-112. [Link]

-

Venkateshwarlu, G., & Kumar, K. S. (2017). CONDUCTOMETRIC DETERMINATION OF CATIONIC DRUGS AND PHARMACEUTICALS USING AMMONIUM MOLYBDATE AS PRECIPITATING AGENT. International Journal of Pharmaceutical Sciences and Research, 8(11), 4641-4647. [Link]

-

Doss, A., et al. (2012). Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants. Oriental Journal of Chemistry, 28(1), 221-226. [Link]

-

Al-Otaibi, A. M., et al. (2024). Fluorometric Detection of Five Nitrogen-Based Pharmaceuticals Based on Ion-Pairing Association with EY: DFT Calculations. Molecules, 29(18), 4210. [Link]

-

MDPI. (n.d.). Special Issue: Thermodynamic and Spectral Studies of Complexes. [Link]

-

Pokol, G., et al. (2025). Study of thermochromic material and its properties for visual indicators. Journal of Thermal Analysis and Calorimetry, 150(5), 2345-2357. [Link]

-

Gunda, P., et al. (2015). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Journal of Materials Chemistry A, 3(10), 5526-5538. [Link]

Sources

- 1. Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrophotometric determination of quinine, emethine and ephedrine in pharmaceutical preparations with tetrabromophenolphthalein ethyl ester by solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous spectrophotometric analysis of aliphatic amines utilizing thermochromism of charge-transfer complexes with tetrabromophenolphthalein ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Analytical Workflows for Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE)

Introduction & Mechanistic Grounding

Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K) is a highly sensitive, solvatochromic reagent extensively utilized in non-aqueous titrimetry, ion-pair extraction, and protein colorimetry[1].

Unlike standard phenolphthalein, the esterification of the carboxylate group in TBPE prevents the formation of a colorless lactone ring under acidic conditions. This structural modification locks the molecule into an open, highly conjugated framework capable of intense colorimetric shifts[2]. The potassium salt form is specifically chosen for its rapid dissolution in polar protic solvents (like ethanol and water) prior to phase transfer[1].

TBPE functions through two primary mechanisms:

-

Acid-Base Leveling : In non-aqueous solvents (e.g., glacial acetic acid), TBPE acts as a proton acceptor/donor with sharp visual transitions, making it ideal for titrating weak bases[3].

-

Ion-Pair Extraction : The bulky, highly halogenated structure of TBPE renders its anionic form extremely lipophilic. When it electrostatically binds to a protonated basic drug or protein, the resulting ion-pair partitions into organic solvents or micellar cores, triggering a solvatochromic shift from yellow to red-violet or blue[4],[5].

Physicochemical Properties

To ensure reproducible assay performance, the physical parameters of the indicator must be verified prior to solution preparation.

| Parameter | Specification |

| Chemical Name | Tetrabromophenolphthalein Ethyl Ester Potassium Salt |

| CAS Number | 62637-91-6[1] |

| Molecular Formula | C₂₂H₁₃Br₄KO₄[1] |

| Molecular Weight | 700.05 g/mol [1] |

| Melting Point | 210 °C (Decomposes)[1] |

| Visual Transition Interval | pH 3.0–3.5 (Yellow to Green) pH 4.2–4.9 (Blue-Green to Blue-Violet)[6] |

| Solubility | Soluble in water, ethanol, and glacial acetic acid[1],[7] |

Preparation Protocols

The choice of solvent is dictated by the downstream application. Aqueous alkaline environments promote premature hydrolysis of the ethyl ester group; therefore, non-aqueous or ethanolic environments are mandatory for stock stability[1].

Protocol A: USP-Grade Non-Aqueous Indicator Solution (0.1% w/v)

Application: Non-aqueous acid-base titrations (e.g., perchloric acid titrations of weak amines). Causality: Glacial acetic acid acts as a leveling solvent, enhancing the apparent basicity of weak amines. Preparing TBPE in this medium stabilizes the ionized form of the indicator and ensures a sharp color transition[1].

Step-by-Step Methodology:

-

Weigh exactly 100 mg (0.1 g) of TBPE potassium salt[3].

-

Transfer the powder to a 100 mL volumetric flask.

-

Add 90 mL of glacial acetic acid (100% purity) and sonicate briefly until dissolution is complete[3],[1].

-

Dilute to the 100 mL mark with glacial acetic acid and invert to mix[3].

-

Storage: Store in an amber glass bottle protected from direct light. Prepare fresh periodically, as the ester is prone to degradation over prolonged storage[1],[7].

Self-Validation System: To verify indicator integrity, add 0.15 mL of the prepared TBPE solution to 25 mL of carbon dioxide-free water. The addition of 0.25 mL of 0.02 N acid or alkali must produce a distinct, characteristic color change. If the transition is sluggish or absent, ester hydrolysis has occurred, and the batch must be discarded[3].

Protocol B: Ethanolic Stock for Ion-Pair Colorimetry ( 1.0×10−3 M)

Application: Spectrophotometric protein assays and two-phase basic drug extractions. Causality: Absolute ethanol provides a miscible bridge that prevents ester hydrolysis while allowing seamless integration into aqueous buffer systems or micellar solutions (like Triton X-100) prior to organic extraction[4].

Step-by-Step Methodology:

-

Weigh exactly 70.0 mg (0.07 g) of TBPE potassium salt[4].

-

Transfer to a 100 mL volumetric flask.

-

Dissolve completely in 80 mL of absolute ethanol[4].

-

Dilute to the 100 mL mark with absolute ethanol[4].

-

Storage: Cap tightly to prevent evaporation and store at 4°C.

Application Workflows

Workflow 1: Two-Phase Ion-Association Titration of Basic Drugs

This workflow is utilized for the assay of basic pharmaceuticals (e.g., Cyproheptadine Hydrochloride)[5].

-

Sample Prep: Transfer an aliquot of the basic drug (1.0–20.0 mg) into a beaker and adjust the volume to 10 mL with deionized water[5].

-

Buffering: Add 5 mL of Walpole buffer (pH 4.5) to ensure the drug is fully protonated while the TBPE remains in its anionic, yellow state[5].

-

Indicator Addition: Add 2 drops of a 0.2% (w/v) ethanolic TBPE indicator solution[5].

-

Extraction: Add 10 mL of 1,2-dichloroethane (DCE) and mix via magnetic stirring[5].

-

Causality: The protonated drug and TBPE anion form a highly lipophilic ion-pair that partitions into the DCE phase, turning it red-violet[5]. The aqueous phase will become colorless.

-

-

Titration: Titrate the mixture with 0.004 M Sodium Tetraphenylborate (TPB) under vigorous stirring[5].

-

Endpoint: The TPB displaces the TBPE in the organic phase. The endpoint is reached when the organic phase sharply transitions from red-violet back to yellow[5].

Self-Validation System: A blank titration (omitting the drug) must yield a purely yellow organic phase upon mixing. If the blank exhibits a green or violet hue, the buffer pH is out of specification or the glassware is contaminated with basic residues[5].

Workflow 2: Spectrophotometric Flow Injection Analysis of Proteins

Used for rapid quantification of Human Serum Albumin (HSA) in urine[4].

-

Reagent Mixing: Combine 5 mL of 1.0×10−4 M TBPE (diluted from Protocol B), 5 mL of 0.1% Triton X-100, and 2 mL of pH 3.1 buffer in a 25 mL flask[4].

-

Sample Addition: Introduce the HSA sample and dilute to the mark with water[4].

-

Mechanism: At pH 3.1, TBPE is normally yellow. However, HSA forms an ion-association complex with TBPE within the hydrophobic core of the Triton X-100 micelle, inducing a solvatochromic shift to blue[4].

-

Detection: Measure the absorbance at 610 nm against a water blank. The calibration is linear between 0.15 – 12 mg/dL HSA[4].

Mechanistic Visualization

Workflow of TBPE-mediated ion-pair extraction and colorimetric titration.

References

-

[3] uspbpep.com - Reagents: Test Solutions (TS) - Pharmacopeia. 3

-

[1] benchchem.com - Tetrabromophenolphthalein Ethyl Ester Potassium Salt | 62637-91-6 | Benchchem. 1

-

[4] scispace.com - Spectrophotometric Flow Injection Analysis of Protein in Urine Using Tetrabromophenolphthalein Ethyl Ester and Triton X-100. 4

-

[7] acs.org - Tetrabromophenolphthalein Ethyl Ester | ACS Reagent Chemicals. 7

-

[5] semanticscholar.org - Application of Ion-Association Titration for the Assay of Cyproheptadine Hydrochloride in Pharmaceuticals. 5

-

[6] sigmaaldrich.com - 3′,3′′,5′,5′′-Tetrabromophenolphthalein ethyl ester indicator grade 62637-91-6. 6

-

[2] dtic.mil - Development of Paper, Chemical Agent Detector, 3-Way Liquid Containing Non-Mutagenic Dyes. 2. Replacement of the Blue Indicator. 2

Sources

- 1. Tetrabromophenolphthalein Ethyl Ester Potassium Salt | 62637-91-6 | Benchchem [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. scispace.com [scispace.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 3 ,3 ,5 ,5 -Tetrabromophenolphthalein ethyl ester indicator grade 62637-91-6 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

Advanced Application Note: Liquid-Liquid Extraction and Spectrophotometric Determination of Pharmaceutical Drugs using TBPE-K

Executive Summary

The quantitative analysis of basic pharmaceutical drugs—such as amines and quaternary ammonium salts—often requires highly sensitive and selective methodologies. Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K) has emerged as a premier ion-association reagent for the liquid-liquid extraction and spectrophotometric determination of these compounds[1]. By forming highly colored, lipophilic ion-pair complexes with protonated drugs, TBPE-K allows for the rapid extraction of target analytes from aqueous matrices into organic solvents.

This application note provides a comprehensive guide to the mechanistic principles, experimental protocols, and advanced thermochromic applications of TBPE-K in pharmaceutical analysis.

Mechanistic Principles & Causality

The Chemistry of Ion-Pair Extraction

The extraction of hydrophilic or moderately polar basic drugs into an organic phase requires neutralizing their charge to increase lipophilicity. TBPE-K achieves this through ion-pair formation.

-

Ionization Control (pH Optimization): The aqueous sample must be buffered to a specific pH where the target drug is protonated (cationic, R3NH+ or R4N+ ) and TBPE is in its anionic form. If the pH is too high, the drug deprotonates and loses its ability to bind the dye. If the pH is too low, the dye may protonate, reducing extraction efficiency.

-

Complexation: The bulky, brominated structure of TBPE provides significant hydrophobic surface area. When it electrostatically binds to the cationic drug, the resulting neutral ion-pair complex ( [Drug+⋅TBPE−] ) is highly lipophilic.

-

Partitioning: The complex is extracted into a halogenated organic solvent (e.g., 1,2-dichloroethane or chloroform). The intense color of the TBPE anion (typically blue, red, or red-violet) shifts into the organic phase, allowing for direct spectrophotometric quantification[2][3].

Fig 1: Workflow of TBPE-K mediated liquid-liquid extraction and spectrophotometric analysis.

Quantitative Data for Target Pharmaceuticals

The optimal extraction conditions and spectrophotometric parameters vary depending on the specific steric and electronic properties of the target drug. The table below summarizes validated parameters for several common pharmaceuticals extracted using TBPE-K.

| Target Pharmaceutical | Drug Class | Optimal pH | Extraction Solvent | Complex Color | λmax (nm) | Reference |

| Berberine | Alkaloid / Quaternary Ammonium | 11.0 | 1,2-Dichloroethane | Blue | 610 | [2][4] |

| Benzethonium | Synthetic Quaternary Ammonium | 11.0 | 1,2-Dichloroethane | Blue | 610 | [2][4] |

| Dibucaine | Local Anesthetic (Amine) | 5.0 - 7.0 | 1,2-Dichloroethane | Red | 555 | [5][6] |

| Chlorpheniramine | Antihistamine (Amine) | 5.0 - 7.0 | 1,2-Dichloroethane | Red-Violet | 575 | [5][6] |

| Bupropion HCl | Antidepressant (Amine) | 6.0 | 1,2-Dichloroethane | Red-Violet | 510* | [3] |

*Note: Bupropion parameters are often adapted for two-phase ion-association titration rather than direct spectrophotometry, utilizing the color shift at the equivalence point.

Self-Validating Experimental Protocol: Batchwise Extraction

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating blank control system. This ensures that the measured absorbance is strictly a function of the drug-TBPE complex and not an artifact of uncomplexed dye partitioning into the organic phase.

Reagents & Materials Preparation

-

TBPE-K Solution ( 1.5×10−5 M): Dissolve an accurately weighed amount of TBPE-K (CAS: 62637-91-6) in absolute ethanol, then dilute with distilled water[1]. Causality: Ethanol ensures the dissolution of the lipophilic ester core before aqueous dilution.

-

Buffer Solutions: Prepare borate-phosphate buffer (for pH 11.0) or acetate/phosphate buffers (for pH 5.0–7.0) depending on the target analyte.

-

Organic Solvent: 1,2-Dichloroethane (Analytical Grade).

Step-by-Step Extraction Procedure

-

Sample Aliquoting: Pipette 2.0 mL of the aqueous drug standard or pharmaceutical sample into a 15 mL glass centrifuge tube equipped with a PTFE-lined cap.

-

System Validation (Blank Preparation): In a parallel tube, pipette 2.0 mL of distilled water. This blank will validate that the baseline partitioning of free TBPE-K is accounted for.

-

pH Adjustment: Add 2.0 mL of the appropriate buffer solution to both tubes. Vortex for 5 seconds.

-

Dye Addition: Add 2.0 mL of the TBPE-K reagent to both tubes.

-

Extraction: Add exactly 5.0 mL of 1,2-dichloroethane to each tube. Cap tightly and shake vigorously mechanically for 2 minutes. Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous and organic phases, driving the ion-pair complex into the organic layer.

-

Phase Separation: Centrifuge the tubes at 3000 rpm for 5 minutes to break any emulsions and ensure a sharp phase boundary.

-

Collection: Carefully aspirate the lower organic layer (1,2-dichloroethane) using a Pasteur pipette, passing it through a phase-separator filter (or anhydrous sodium sulfate) to remove residual water droplets. Causality: Water droplets in the organic phase will scatter light and cause falsely elevated absorbance readings.

-

Measurement: Transfer the organic extract to a 1.0 cm quartz cuvette. Measure the absorbance at the drug-specific λmax against the prepared reagent blank.

Advanced Application: Thermochromic Simultaneous Determination

A unique and highly advanced application of TBPE-K complexes is their thermochromism —the reversible change in absorbance as a function of temperature.

When extracting a multi-component pharmaceutical sample (e.g., a formulation containing both Dibucaine and Chlorpheniramine maleate), the absorption spectra of their respective TBPE complexes overlap significantly (555 nm and 575 nm). However, the rate at which their absorbance decreases with an increase in temperature ( ΔA/Δt ) is highly specific to the individual amine associate[5][6].

Thermochromic Differentiation Workflow

By measuring the absorbance of the mixed organic extract at two different temperatures (e.g., 20∘C and 40∘C ), analysts can establish a system of linear equations to simultaneously determine the concentration of both drugs without prior chromatographic separation[5][6].

Fig 2: Logic flow for the simultaneous determination of drugs using TBPE thermochromism.

This method provides an elegant, highly selective, and sensitive alternative (apparent molar absorptivities of 2×104 to 4.1×104 L mol−1 cm−1 ) for resolving bulky drugs in multi-component samples without relying on HPLC[5][6].

References

-

Sakai, T. (1991). Solvent extraction–spectrophotometric determination of berberine and benzethonium in drugs with tetrabromophenolphthalein ethyl ester by batchwise and flow injection methods. Analyst, 116, 187-190. Royal Society of Chemistry.[Link]

-

Sakai, T. (1982). Simultaneous spectrophotometric determination of dibucaine and chlorpheniramine maleate in pharmaceuticals using thermochromism of ion associates. Analyst, 107, 640-646. Royal Society of Chemistry.[Link]

-

Revanasiddappa, H. D., & Shiva Prasad, K. (2015). Application of ion-association titration for the assay of bupropion hydrochloride in pharmaceuticals. ResearchGate.[Link]

-

ACS Committee on Analytical Reagents. (2017). Tetrabromophenolphthalein Ethyl Ester. ACS Reagent Chemicals. American Chemical Society.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solvent extraction–spectrophotometric determination of berberine and benzethonium in drugs with tetrabromophenolphthalein ethyl ester by batchwise and flow injection methods - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent extraction–spectrophotometric determination of berberine and benzethonium in drugs with tetrabromophenolphthalein ethyl ester by batchwise and flow injection methods - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Simultaneous spectrophotometric determination of dibucaine and chlorpheniramine maleate in pharmaceuticals using thermochromism of ion associates | CoLab [colab.ws]

- 6. Simultaneous spectrophotometric determination of dibucaine and chlorpheniramine maleate in pharmaceuticals using thermochromism of ion associates - Analyst (RSC Publishing) [pubs.rsc.org]

Application Note: Trace Analysis of Aliphatic Amines Using Tetrabromophenolphthalein Ethyl Ester (TBPE)

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Areas: Pharmaceutical formulation analysis, environmental monitoring, and biochemical assays.

Introduction & Mechanistic Principles

Direct UV-Vis spectrophotometric analysis of trace aliphatic amines is notoriously difficult because these compounds lack strong inherent chromophores. To overcome this, derivatization or complexation is required. has emerged as a highly sensitive, structure-selective chromogenic reagent for this exact purpose[1].

When introduced to an aqueous sample containing aliphatic amines, TBPE facilitates the formation of a charge-transfer (CT) complex or ion associate. In a biphasic system, this colored complex is readily extracted into a non-polar solvent such as 1,2-dichloroethane (DCE)[2].

The Causality of Complexation: The potassium salt of TBPE dissociates in solution, yielding a bulky, highly delocalized TBPE anion. In a properly buffered aqueous phase, basic aliphatic amines become protonated. The electrostatic interaction between the protonated amine and the TBPE anion forms a neutral ion-pair. The extensive electron delocalization within the TBPE moiety shifts the absorption maximum into the visible spectrum (red/violet) upon extraction into the DCE organic phase[3]. This creates a self-validating system: without the target amine to neutralize the charge, the hydrophilic TBPE anion remains in the aqueous phase, leaving the organic phase colorless and ensuring a near-zero background signal.

Spectral Characteristics & Thermochromism

A defining and highly exploitable feature of the amine-TBPE CT complex is its thermochromism —a reversible, temperature-dependent change in absorbance[2].

The Causality of Thermochromic Differentiation: The formation constant ( KCT ) of the complex is dictated by the basicity and steric profile of the amine. Tertiary amines, being highly basic in non-aqueous environments, form highly stable complexes with TBPE. Conversely, primary amines form weaker complexes. As the temperature of the DCE extract increases, the thermodynamic equilibrium shifts toward dissociation. Because primary amine complexes possess lower formation constants, they dissociate more rapidly under thermal stress, resulting in a sharp, quantifiable drop in absorbance ( ΔA/ΔT )[3].

This differential thermodynamic stability allows for the simultaneous determination of mixed amines without the need for prior chromatographic separation[2].

Table 1: Spectral and Thermodynamic Properties of Amine-TBPE Complexes in DCE

| Amine Class | Example Analyte | Absorption Max ( λmax ) | Complex Stability ( KCT ) | Thermochromic Response ( ΔA/ΔT ) |

| Primary | n-Hexylamine | ~560 nm | Low | High (Rapid absorbance decrease) |

| Secondary | Di-n-hexylamine | ~570 nm | Moderate | Moderate |

| Tertiary | Tri-n-hexylamine | ~580 nm | High | Low (Minimal absorbance decrease) |

(Data derived from established spectrophotometric standards[2],[3])

Caption: Thermochromic logic for differentiating primary, secondary, and tertiary amines.

Experimental Protocols

Reagents & Materials Preparation

-

TBPE Reagent: Prepare a 10−3 M solution of TBPE potassium salt in absolute ethanol. Store in an amber bottle to prevent photodegradation[4].

-

Buffer Solution: Prepare a standard phosphate/borate buffer (0.5 M sodium phosphate + 0.1 M borax) to maintain a slightly alkaline pH, ensuring optimal protonation of the target amines[4].

-

Extraction Solvent: 1,2-Dichloroethane (DCE), analytical grade[2].

Step-by-Step Liquid-Liquid Extraction Workflow

-

Sample Preparation: Transfer 2.0 mL of the aqueous sample containing trace aliphatic amines (target concentration range: 10−7 to 10−4 M) into a 100 mL separatory funnel[4].

-

Buffering: Add 5.0 mL of the pH buffer solution to the funnel. Reasoning: Strict pH control is mandatory; if the pH is too low, the TBPE dye protonates and loses its chromogenic capability; if too high, the amines deprotonate and fail to form the ion-pair[4].

-

Reagent Addition: Introduce 2.0 mL of the 10−3 M TBPE ethanol solution. Dilute the mixture to a total aqueous volume of 25 mL with deionized water[4].

-

Liquid-Liquid Extraction: Add exactly 10.0 mL of DCE to the separatory funnel. Shake vigorously for 2 minutes. Reasoning: Vigorous shaking maximizes the surface area between the aqueous and organic phases, driving the CT complex into the DCE layer[4].

-

Phase Separation: Allow the mixture to settle for 5 minutes until the organic (bottom) and aqueous (top) layers are distinctly separated[4].

-

Isolation: Collect the lower DCE phase, passing it through dry filter paper. Reasoning: Filter paper absorbs residual aqueous micro-droplets that would otherwise cause light scattering and baseline noise during spectrophotometry[4].

-

Measurement: Measure the absorbance of the organic phase at the specific λmax (560-580 nm) against a pure DCE blank using a temperature-controlled UV-Vis spectrophotometer[2].

Caption: Step-by-step extraction workflow for trace amine analysis using TBPE reagent.

Simultaneous Determination Strategy

To analyze a multi-component mixture (e.g., primary and tertiary amines) without chromatography, utilize the thermochromic properties mapped in Table 1:

-

Extract the amine mixture using the protocol detailed in Section 3.

-

Measure the initial absorbance ( AT1 ) at a baseline temperature (e.g., 20°C) at both 560 nm and 580 nm[2].

-

Elevate the spectrophotometer's Peltier cuvette temperature to a higher setpoint (e.g., 40°C) and allow it to equilibrate. Measure the new absorbance ( AT2 )[2].

-

Mathematical Deconvolution: Because the primary amine's contribution to the total absorbance drops significantly at 40°C while the tertiary amine's contribution remains stable, you can construct a system of linear equations using the pre-calibrated ΔA/ΔT constants for each pure amine. Solving these equations yields the exact concentration of each amine species in the mixture[3].

References

-

Sakai T, Kato M, Teshima N. "Simultaneous spectrophotometric analysis of aliphatic amines utilizing thermochromism of charge-transfer complexes with tetrabromophenolphthalein ethyl ester." Analytical Sciences, 2005 Dec;21(12):1557-60. URL: [Link]

-

Sakai T, Watanabe S, Yamamoto S. "Thermospectrophotometric Analysis of Alkylamines Utilizing Ion Association with Tetrabromophenolphthalein Ethyl Ester." Analytical Chemistry, 1997 May 1;69(9):1766-70. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 119216, Tetrabromophenolphthalein ethyl ester." PubChem, 2024. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Simultaneous spectrophotometric analysis of aliphatic amines utilizing thermochromism of charge-transfer complexes with tetrabromophenolphthalein ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermospectrophotometric analysis of alkylamines utilizing ion association with tetrabromophenolphthalein ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrophotometric determination of amines with the use of ion pair complex with triphenylmethane dyes [jstage.jst.go.jp]

How to improve the aqueous stability of tetrabromophenolphthalein ethyl ester potassium salt solutions

Technical Support Center: Tetrabromophenolphthalein Ethyl Ester Potassium Salt

Welcome to the Technical Support Center for Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE).

As a Senior Application Scientist, I understand that achieving reproducible and accurate results is paramount in your research. This guide is designed to provide you with in-depth technical assistance to address common challenges encountered when working with aqueous solutions of TBPE. The stability of these solutions is critical for their performance as sensitive spectrophotometric reagents. This center offers troubleshooting advice and frequently asked questions to help you optimize your experiments and ensure the integrity of your results.

Troubleshooting Guide: Common Issues with TBPE Aqueous Solutions

This section addresses specific problems you may encounter during your experiments with TBPE, providing explanations for the underlying causes and actionable solutions.

Question 1: My freshly prepared TBPE solution has a lower absorbance reading than expected, or the color appears less intense.

-

Potential Cause 1: Incomplete Dissolution. Tetrabromophenolphthalein ethyl ester potassium salt, while water-soluble, can sometimes be slow to dissolve completely, especially at higher concentrations.

-

Solution:

-

Potential Cause 2: Incorrect pH of the Final Solution. The color intensity of phthalein dyes is pH-dependent[3][5]. If the water used for dissolution is acidic, it can affect the chromophore.

-

Solution:

Question 2: The color of my TBPE solution fades over time, even when stored in the dark.

-

Potential Cause: Hydrolysis of the Ethyl Ester. The primary degradation pathway for TBPE in aqueous solutions is the hydrolysis of the ethyl ester bond, which is catalyzed by both acids and bases[8]. This process breaks down the TBPE molecule, leading to a loss of its characteristic color.

-

Solution:

-

pH Control: Maintain the pH of your stock solution in a slightly acidic to neutral range (pH 6.0-7.0) to minimize both acid- and base-catalyzed hydrolysis. The use of a buffered solution is highly recommended for long-term storage[6][7].

-

Co-solvents: Prepare the stock solution in a mixture of an organic co-solvent and water. Ethanol is a common choice for phthalein indicators[1][4][9]. A co-solvent can reduce the concentration of water, thereby slowing the rate of hydrolysis[10].

-

Refrigeration: Store the solution at 2-8°C to significantly slow down the rate of hydrolysis.

-

Question 3: My TBPE solution shows inconsistent results when used in assays over several days.

-

Potential Cause: Oxidative and Photodegradation. TBPE is sensitive to both air and light[11][12]. Exposure to atmospheric oxygen can lead to oxidative degradation, while exposure to light, especially UV light, can cause photodegradation. Both processes will alter the chemical structure of the dye and affect its performance.

-

Solution:

-

Light Protection: Always store TBPE solutions in amber glass vials or bottles to protect them from light[6][11].

-

Inert Atmosphere: For long-term storage of stock solutions, it is best practice to purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen[11][12].

-

Antioxidants: Consider adding a small amount of an antioxidant to the stock solution. Butylated hydroxytoluene (BHT) or ascorbic acid are commonly used to stabilize organic dyes[13].

-

Question 4: I observe a precipitate forming in my aqueous TBPE solution after storage.

-

Potential Cause 1: Exceeding Solubility Limit. While the potassium salt is water-soluble, its solubility is still finite. If the concentration is too high, precipitation can occur, especially at lower temperatures.

-

Solution:

-

Prepare a stock solution at a concentration known to be stable. A common practice is to prepare a concentrated stock in a co-solvent/water mixture and then dilute it for working solutions.

-

-

Potential Cause 2: Degradation Products. The hydrolysis of TBPE produces tetrabromophenolphthalein and ethanol. The parent tetrabromophenolphthalein has lower water solubility and may precipitate out of the solution as it forms.

-

Solution:

-

Implement the stabilization strategies outlined above (pH control, co-solvents, refrigeration) to minimize the formation of degradation products.

-

If a precipitate is observed, it is recommended to discard the solution and prepare a fresh batch to ensure the accuracy of your experiments.

-

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in aqueous TBPE solutions?

A1: The primary cause of instability is the hydrolysis of the ethyl ester group in the TBPE molecule. This reaction is accelerated in both acidic and alkaline conditions and leads to the formation of tetrabromophenolphthalein and ethanol, resulting in a loss of the dye's spectrophotometric properties[8]. Additionally, the compound is susceptible to degradation from exposure to light and air[11][12].

Q2: What is the optimal pH for storing aqueous TBPE solutions?

A2: While a definitive optimal pH for long-term storage has not been published, a neutral to slightly acidic pH range of 6.0-7.0 is recommended to minimize the rates of both acid- and base-catalyzed hydrolysis. For assays, a pH 7.00 buffer has been shown to be suitable[6][7].

Q3: Can I use a solvent other than water to prepare my TBPE stock solution?

A3: Yes, using a water-miscible organic co-solvent is a highly recommended practice. Ethanol is a common and effective choice for dissolving phthalein-based indicators[1][4][9]. Preparing a concentrated stock solution in an ethanol/water mixture can improve both solubility and stability by reducing the activity of water, thus slowing hydrolysis[10]. For anhydrous stock solutions with maximum long-term stability, aprotic solvents like acetonitrile or dimethylformamide (DMF) can be used, provided they are compatible with your experimental system.

Q4: How should I store my solid TBPE potassium salt powder?

A4: The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place[11]. It is also recommended to store it under an inert atmosphere, as the compound is sensitive to air and light[12].

Q5: Are there any known chemical incompatibilities with TBPE?

A5: Yes, TBPE should not be used with strong oxidizing agents[11]. Additionally, the presence of certain metal ions could potentially lead to chelation and interfere with the dye's properties, a known phenomenon for some organic dyes[14][15][16].

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Stock Solution of TBPE

This protocol outlines the steps to prepare a more stable aqueous stock solution of TBPE by incorporating pH control, a co-solvent, and protection from light and air.

Materials:

-

Tetrabromophenolphthalein ethyl ester potassium salt (TBPE)

-

200-proof ethanol (ACS grade or higher)

-

High-purity, deionized water

-

Phosphate buffer (0.1 M, pH 6.5)

-

Amber glass volumetric flasks and storage bottles

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare the Co-solvent/Buffer Mixture: In a volumetric flask, prepare a 50:50 (v/v) solution of ethanol and 0.1 M phosphate buffer (pH 6.5). For example, to make 100 mL, mix 50 mL of ethanol with 50 mL of the phosphate buffer.

-

Weighing the TBPE: Accurately weigh the desired amount of TBPE powder.

-

Dissolution: Add the weighed TBPE to the co-solvent/buffer mixture in a volumetric flask. Ensure the final concentration is appropriate for your stock solution (e.g., 1 mg/mL).

-

Mixing: Cap the flask and mix by inversion. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

-

Storage Preparation: Transfer the prepared stock solution to a clean, amber glass storage bottle.

-

Inert Gas Purge: To minimize oxidative degradation, gently bubble nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen. Then, flush the headspace of the bottle with the inert gas before tightly sealing the cap.

-

Labeling and Storage: Clearly label the bottle with the compound name, concentration, date of preparation, and storage conditions. Store the solution at 2-8°C in the dark.

Data Summary Table

| Parameter | Recommendation | Rationale |

| pH | 6.0 - 7.0 | Minimizes both acid and base-catalyzed hydrolysis of the ester bond. |

| Solvent | 50:50 Ethanol/Water with Buffer | Improves solubility and reduces water activity to slow hydrolysis. |

| Storage Temp. | 2 - 8 °C | Reduces the rate of chemical degradation. |

| Light Exposure | Store in amber vials | Prevents photochemical degradation. |

| Air Exposure | Purge with inert gas | Minimizes oxidative degradation. |

| Incompatibilities | Strong oxidizing agents | Avoids chemical reactions that would destroy the dye molecule. |

Visualizations

Degradation Pathway of TBPE

Caption: Primary degradation pathways for TBPE in aqueous solution.

Workflow for Preparing a Stabilized TBPE Solution

Caption: Recommended workflow for preparing a stabilized TBPE solution.

References

-

ACS Publications. (2017, February 28). Tetrabromophenolphthalein Ethyl Ester | ACS Reagent Chemicals. Retrieved from [Link]

-

Knowledge Box. (n.d.). Two Step Synthesis of a Novel Phthalein Based pH Indicator. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrabromophenolphthalein Ethyl Ester: A Key Compound in Advanced Chemical Analysis. Retrieved from [Link]

-

Lin, S. (n.d.). Accurate Determination of pH Transition Range of Acid-Base Indicators: A Practical Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Acid Dissociation Constant of Degradable Tetrabromophenolphthalein Ethyl Ester by Capillary Zone Electrophoresis | Request PDF. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). I009 Phenolphthalein, 0.1% w/v. Retrieved from [Link]

-

MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

-

ACS Publications. (2017, February 28). Reagents, Buffers, and Indicators. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessing the Efficacy of Anthocyanin Based Natural Ph Indicator against Phenolphthalein. Retrieved from [Link]

-

Patsnap. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. Retrieved from [Link]

-

Scholars Middle East Publishers. (2020, May 8). pH Indicators: A Valuable Gift for Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenolphthalein. Retrieved from [Link]

-

ResearchGate. (n.d.). Developments in the chemistry and applications of phthalein dyes. Part 2: Biological applications. Retrieved from [Link]

-

Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]

-

ResearchGate. (2026, March 2). (PDF) Phthalein Dyes: Chemistry and Characteristics. Retrieved from [Link]

- Chem-Impex. (n.d.). Tetrabromophenolphthalein ethyl ester potassium salt [Sensitive spectr. Retrieved from https://www.chemimpex.com/products/06817

-

ResearchGate. (2015, January 18). (601f) Understanding the Role of Ethanol as Co-Solvent in Hydrofluoroalkane Propellants. Retrieved from [Link]

-

Patsnap. (2025, September 2). Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, January 28). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Retrieved from [Link]

-

Patsnap Eureka. (2025, July 24). Utilizing Phenolphthalein in the Detection of Antioxidant Capacities. Retrieved from [Link]

-

MDPI. (2020, October 9). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

-

Lab Alley. (2022, November 14). Why Ethanol is the Preferred Solvent for Botanical Extraction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The impact of metal ions on photoinduced electron-transfer properties: four photochromic metal–organic frameworks based on a naphthalenediimide chromophore. Retrieved from [Link]

-

ResearchGate. (2021, February 25). The Use of Ethanol as an Alternative Solvent to Replace 2-Propanol in the Determination of Total Acid Number in Lubricant by Potentiometric Titration. Retrieved from [Link]

-

Quora. (2018, August 25). What is the pH of phenolphthalein?. Retrieved from [Link]

-

Scribd. (n.d.). Preparing Phenolphthalein Indicator Solution | PDF. Retrieved from [Link]

-

PubMed. (2009, August 30). Effect of metal ions on reactive dye decolorization by laccase from Ganoderma lucidum. Retrieved from [Link]

-

YouTube. (2024, September 22). How to prepare 1% Phenolphthalein solution | Phenolphthalein indicator. Retrieved from [Link]

-

ResearchGate. (2026, February 15). (PDF) Behaviour of PhenolPhthalein in Strongly BaSic Media. Retrieved from [Link]

-

Development of science. (n.d.). CREATION AND EVALUATION OF INDICATOR COMPOSITIONS FOR ETHANOL DETECTION IN GASEOUS ATMOSPHERES Tolibova Bakhora Zafarovna Stude. Retrieved from [Link]

-

SciSpace. (n.d.). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents | Download Table. Retrieved from [Link]

-

OCROWN. (2024, March 1). Latest Technological Advances in Solvent Dyes: Environmental Protection and High Performance. Retrieved from [Link]

-

PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. Retrieved from [Link]

-

Pressbooks. (n.d.). Buffers, Indicators, and Solution Standardization – IU East Experimental Chemistry Laboratory Manual. Retrieved from [Link]

-

Britannica. (2026, March 2). Phenolphthalein | pH indicator, acid-base titration, indicator dye. Retrieved from [Link]

- Google Patents. (n.d.). US5504199A - Method of introducing dyes to ethanol.

Sources

- 1. himedialabs.com [himedialabs.com]

- 2. autechindustry.com [autechindustry.com]

- 3. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Knowledge Box - Research Day: Two Step Synthesis of a Novel Phthalein Based pH Indicator [kb.gcsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetrabromophenolphthalein Ethyl Ester | RUO [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]